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Compound of Interest

Compound Name: 5-Bromooctan-4-ol

Cat. No.: B15460786

For Researchers, Scientists, and Drug Development Professionals
Abstract

5-Bromooctan-4-ol is a halogenated alcohol of interest in organic synthesis and potentially in
medicinal chemistry. Due to the limited availability of direct experimental and theoretical studies
on this specific molecule, this guide synthesizes information from related compounds and
general chemical principles to provide a comprehensive theoretical overview. This document
covers the predicted physicochemical properties, potential synthetic pathways, spectroscopic
characteristics, and theoretical considerations of its reactivity and potential biological
interactions. The aim is to provide a foundational resource for researchers interested in the
further study and application of 5-Bromooctan-4-ol.

Physicochemical Properties

Quantitative data for 5-Bromooctan-4-ol is not extensively available in the literature. However,
based on its structure and data from similar compounds, several key properties can be
predicted. These are summarized in the table below.
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Property

Predicted
Valuel/Information

Sourcel/Basis

Molecular Formula CsH17BrO General Chemical Knowledge
Molecular Weight 209.12 g/mol PubChem Database

Likely a colorless to pale General properties of similar
Appearance o

yellow liquid bromo-alcohols

N ) Estimated to be in the range of  Trend analysis of similar sized

Boiling Point

200-220 °C haloalcohols

Sparingly soluble in water;

. Soluble in organic solvents ) ) ) o

Solubility "Like dissolves like" principle

(e.g., ethanol, ether,

chloroform)

LogP (Octanol/Water Partition

Coefficient)

Estimated to be between 2.5
and 3.5

Computational prediction

based on structure

Stereoisomers

Contains two chiral centers
(C4 and C5), leading to four
possible stereoisomers (RR,
SS, RS, SR)

Structural Analysis

Theoretical Reactivity and Mechanistic Pathways

The reactivity of 5-Bromooctan-4-ol is dictated by the presence of the hydroxyl (-OH) and

bromo (-Br) functional groups. The proximity of these groups suggests the potential for

intramolecular reactions and specific stereochemical outcomes in substitution and elimination

reactions.

Nucleophilic Substitution Reactions

The carbon atom attached to the bromine (C5) is electrophilic and susceptible to nucleophilic

attack. The reaction mechanism, whether Sn1 or Sn2, will be influenced by the nature of the

nucleophile, the solvent, and the stereochemistry of the substrate. Due to the secondary nature

of the carbon, both pathways are plausible.
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e Sn2 Pathway: A strong, sterically unhindered nucleophile would favor an Sn2 mechanism,
leading to an inversion of configuration at the C5 center.

e Snl Pathway: In a polar, protic solvent with a weaker nucleophile, an Sn1 mechanism might
be favored. This would proceed through a carbocation intermediate, potentially leading to a

racemic mixture of products at the C5 center.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, 5-Bromooctan-4-ol can undergo
elimination reactions to form an alkene. The regioselectivity of this reaction (Zaitsev vs.
Hofmann elimination) will depend on the steric bulk of the base and the substrate.

Intramolecular Reactions

The adjacent hydroxyl group can act as an internal nucleophile, particularly under basic
conditions. Deprotonation of the alcohol can lead to an intramolecular Sn2 reaction, forming a
cyclic ether (an epoxide). The stereochemistry of the starting material will dictate the
stereochemistry of the resulting epoxide.

Intramolecular Cyclization of 5-Bromooctan-4-ol

Intramolecular SN2

5-Bromooctan-4-ol Base (¢.9.. NaH) » Alkoxide Intermediate

P Tetrahydrofuran Derivative

Click to download full resolution via product page

Intramolecular cyclization pathway of 5-Bromooctan-4-ol.

Predicted Spectroscopic Data

While experimental spectra for 5-Bromooctan-4-ol are not readily available, its key
spectroscopic features can be predicted based on the functional groups present.
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Spectroscopic Technique Predicted Key Features

- Broad singlet for the -OH proton (variable

chemical shift).- Multiplet for the proton on C4
1H NMR (adjacent to -OH).- Multiplet for the proton on C5

(adjacent to -Br).- Signals for the alkyl chain

protons.

- Signal for the carbon bearing the -OH group
(C4) in the 60-70 ppm range.- Signal for the

13C NMR
carbon bearing the -Br group (C5) in the 40-50
ppm range.- Signals for the other alkyl carbons.
- Broad O-H stretching band around 3300-3500
cm~1.- C-H stretching bands around 2850-3000
Infrared (IR) Spectroscopy cm~1.- C-O stretching band around 1050-1150

cm~1.- C-Br stretching band in the fingerprint
region (500-600 cm~1).

- Molecular ion peak (M*) would be weak or
absent.- Characteristic isotopic pattern for
Mass Spectrometry bromine (*°Br and 8!Br in ~1:1 ratio).-
Fragmentation patterns involving loss of Hz20,
Br, and cleavage of the C-C bond adjacent to

the functional groups.

Potential Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of 5-Bromooctan-4-ol are not
published. However, a plausible synthetic route and a general protocol for a typical reaction are
outlined below.

Synthesis of 5-Bromooctan-4-ol

A likely synthesis would involve the reduction of 5-Bromooctan-4-one.
Reaction: 5-Bromooctan-4-one + NaBH4 — 5-Bromooctan-4-ol

Experimental Workflow:
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[Cool solution to 0°C in an ice batt)

Glowly add Sodium Borohydride (NaBH4) in portiona

l
[Stir the reaction mixture at 0°C for 1 houD

l

[Quench the reaction with dilute HCD
l

[Extract the product with an organic solvent (e.g., Diethyl EtherD

l

[Wash the organic layer with brina
l

Dry the organic layer over anhydrous MgSO4

:

Remove the solvent under reduced pressure

:

Gurify the crude product by column chromatographa

Click to download full resolution via product page

A plausible experimental workflow for the synthesis of 5-Bromooctan-4-ol.
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General Protocol for Nucleophilic Substitution

This protocol outlines a general procedure for reacting 5-Bromooctan-4-ol with a nucleophile,
for example, sodium azide (NaNs).

Reaction: 5-Bromooctan-4-ol + NaN3s — 5-Azidooctan-4-ol
Methodology:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 5-Bromooctan-4-ol (1 equivalent) in a suitable polar aprotic solvent
such as dimethylformamide (DMF).

» Addition of Nucleophile: Add sodium azide (1.2 equivalents) to the solution.

¢ Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction
progress by thin-layer chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature and pour it into
water.

o Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude product by column
chromatography on silica gel.

Conclusion and Future Directions

While direct experimental data on 5-Bromooctan-4-ol is scarce, this guide provides a
theoretical framework for understanding its properties and reactivity. The presence of two
adjacent functional groups makes it an interesting target for further synthetic and mechanistic
studies. Future research should focus on the stereoselective synthesis of its various
stereoisomers and the exploration of their differential reactivity. Furthermore, computational
studies could provide deeper insights into its conformational preferences and reaction
energetics. For drug development professionals, the lipophilic nature and the presence of a
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halogen atom suggest that this molecule and its derivatives could be explored for their potential
biological activities, warranting further investigation.

 To cite this document: BenchChem. [In-depth Technical Guide on 5-Bromooctan-4-ol: A
Theoretical Perspective]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15460786#theoretical-studies-on-5-bromooctan-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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